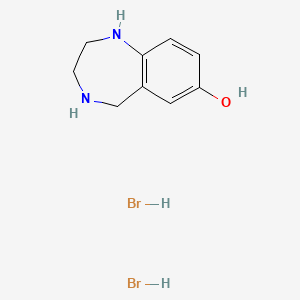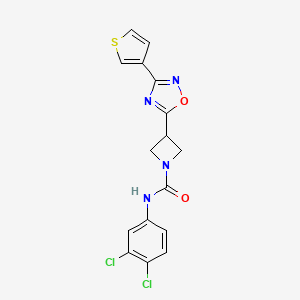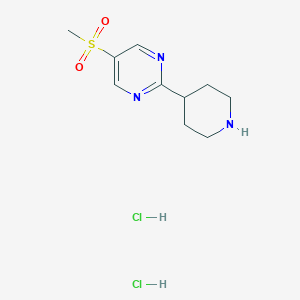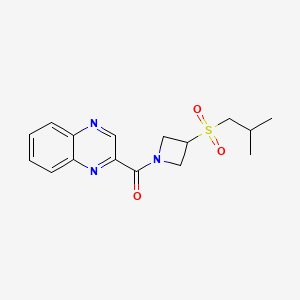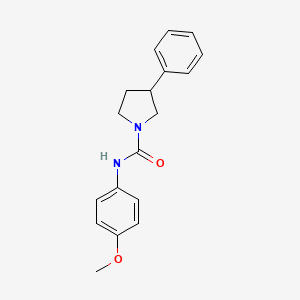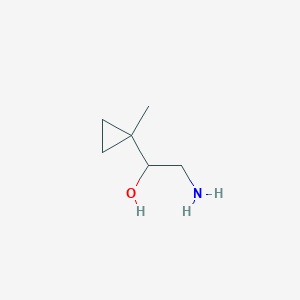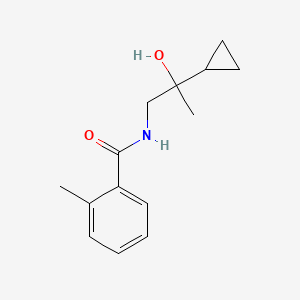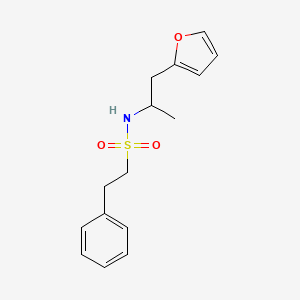
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide” is likely to be an organic compound containing an indole core, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a bromine atom, a hydroxypropyl group, and a carboxamide group .
Molecular Structure Analysis
The molecule likely contains a total of 21 bond(s) including 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) .Chemical Reactions Analysis
The bromine atom in the molecule makes it a potential candidate for further reactions, such as coupling reactions with palladium catalysts, or substitution reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Approaches
Structural Insights : The compound "3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide" belongs to a class of substances where structural modifications, such as the introduction of bromo and hydroxypropyl groups, play a significant role in their chemical properties and potential applications. Studies have detailed the structural characteristics of similar compounds, providing insights into their conformational behavior and molecular interactions. The structural analysis of 3-substituted 5-nitroindoles revealed the orientation of nitro groups and propyl subunits, which may influence the reactivity and interaction of such compounds (Garcia et al., 1999).
Synthetic Approaches : Research has also focused on the synthesis of indole derivatives, including 3-bromo and hydroxypropyl variants, showcasing methodologies for creating compounds with potential antitumor, analgesic, and stabilizing properties (Wei, 2011). These synthetic routes often involve multi-step processes and aim to enhance the functional applications of indole derivatives in medicinal and industrial contexts.
Potential Applications
Medicinal Chemistry : The synthesis of novel indole-2-carboxamides, including those with bromo and hydroxypropyl groups, has implications for medicinal chemistry. Such compounds have been explored for their antitumor activities and as potential candidates for drug development (Bratton et al., 2000). The modifications at the indole core structure are crucial for the biological activity and selectivity of these molecules.
Biological Evaluation : Further studies have synthesized and evaluated the biological activities of novel compounds, including those with 3-bromo and hydroxypropyl modifications, for their potential use in therapy and industry (Zhu et al., 2014). These studies underscore the importance of structural diversity in the development of bioactive molecules with specific functions.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-8-4-1-2-5-9(8)15-11(10)12(17)14-6-3-7-16/h1-2,4-5,15-16H,3,6-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNMVMWHCJNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


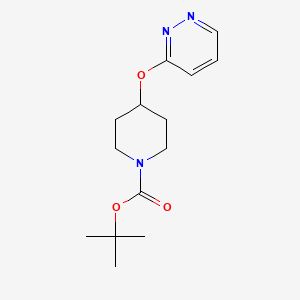
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)
